molecular formula C11H16BrNO3S B13374754 (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide

(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide

Cat. No.: B13374754
M. Wt: 322.22 g/mol
InChI Key: PCVTVOMYQQPNON-UHFFFAOYSA-N
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Description

(4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide is an organic compound that features a bromophenyl group, a hydroxy group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine and 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.

    Procedure: The 4-bromophenylamine is reacted with 2-hydroxy-1,1-dimethylethylmethanesulfonyl chloride in the presence of the base, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like Pd/C and hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its sulfonamide group.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide
  • (4-fluorophenyl)-N-(2-hydroxy-1,1-dimethylethyl)methanesulfonamide

Uniqueness

  • Bromine Atom : The presence of a bromine atom in the phenyl ring can influence the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)methanesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-11(2,8-14)13-17(15,16)7-9-3-5-10(12)6-4-9/h3-6,13-14H,7-8H2,1-2H3

InChI Key

PCVTVOMYQQPNON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NS(=O)(=O)CC1=CC=C(C=C1)Br

Origin of Product

United States

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